4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid
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Overview
Description
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is a complex organic compound with the molecular formula C17H17N3O6It is often used as a building block for the synthesis of targeted protein degraders and other pharmaceutical compounds .
Preparation Methods
The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves several steps. One common method includes the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione derivatives under specific conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and targeted protein degraders.
Biology: The compound is utilized in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or inhibition. This interaction is often mediated through the formation of a complex with E3 ligase, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid can be compared with other similar compounds such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and efficacy.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and other cancers.
The uniqueness of this compound lies in its specific structural features and its ability to serve as a versatile building block for the synthesis of targeted protein degraders and other therapeutic agents .
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]butanoic acid |
InChI |
InChI=1S/C17H19N3O5/c21-14-7-6-13(16(24)19-14)20-9-11-10(17(20)25)3-1-4-12(11)18-8-2-5-15(22)23/h1,3-4,13,18H,2,5-9H2,(H,22,23)(H,19,21,24) |
InChI Key |
VLCARYCTBKNSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCC(=O)O |
Origin of Product |
United States |
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